N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide
Description
Chemical Structure: The compound features a 5-chloroindole moiety linked via an ethyl group to a butanamide backbone, which is further substituted with a 2-hydroxy-4-oxoquinazolin-3(4H)-yl group. This hybrid structure combines the indole scaffold—a common pharmacophore in bioactive molecules—with the quinazoline ring system, known for its role in kinase inhibition and anticancer activity.
Properties
Molecular Formula |
C22H21ClN4O3 |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)butanamide |
InChI |
InChI=1S/C22H21ClN4O3/c23-15-7-8-18-17(12-15)14(13-25-18)9-10-24-20(28)6-3-11-27-21(29)16-4-1-2-5-19(16)26-22(27)30/h1-2,4-5,7-8,12-13,25H,3,6,9-11H2,(H,24,28)(H,26,30) |
InChI Key |
RXKQUBMXCZOIBY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The quinazolinone moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide . The final step involves coupling the indole and quinazolinone derivatives under specific conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The quinazolinone moiety can be reduced to form dihydroquinazolinone derivatives.
Substitution: Halogenation, nitration, and sulfonation reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide exhibit significant anticancer properties. For instance, derivatives of indole and quinazoline have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects
-
Neurological Applications
- There is emerging evidence suggesting that this compound could be beneficial in neurological contexts, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds with similar scaffolds have shown promise as acetylcholinesterase inhibitors, which are critical for increasing acetylcholine levels in the brain .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity. The quinazolinone moiety can inhibit certain enzymes, leading to therapeutic effects .
Comparison with Similar Compounds
Key Features :
- Butanamide Linker : The four-carbon chain may balance flexibility and rigidity, influencing molecular conformation and solubility.
- Quinazoline Moiety : The 2-hydroxy-4-oxo group introduces hydrogen-bonding capabilities, critical for interactions with enzymatic active sites.
Comparison with Structural Analogs
Structural Comparison
The compound is compared to three analogs with overlapping structural motifs:
Notes:
- Analog 2’s dimethylaminoethyl group introduces basicity, which may improve solubility in acidic environments .
Pharmacological and Physicochemical Properties
Solubility and Stability :
- The target compound’s hydroxy-oxoquinazoline group likely improves aqueous solubility compared to unsubstituted quinazolines but may reduce stability under basic conditions due to deprotonation .
- Analog 1’s lack of a chloro group results in lower density (1.39 g/cm³ vs. ~1.5 g/cm³ estimated for the target compound), suggesting differences in crystalline packing .
Binding Affinity Hypotheses :
- The chloro substituent in the target compound could enhance van der Waals interactions with hydrophobic enzyme pockets compared to Analog 1.
- Analog 3’s pyrazole-thiazole core may target different kinases (e.g., JAK/STAT pathways) compared to the indole-quinazoline system, which is often associated with EGFR or PARP inhibition .
Biological Activity
The compound N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)butanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 328.8 g/mol . The structure includes an indole moiety, which is known for its diverse biological activities, and a quinazoline derivative that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN2O |
| Molecular Weight | 328.8 g/mol |
| LogP | 3.5 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anti-inflammatory Activity
Recent studies have highlighted the compound's potential in modulating inflammatory responses. In vitro experiments demonstrated that it significantly inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocyte cells . The effective concentration for these assays was reported at 10 μM, where notable reductions in mRNA levels were observed.
Case Study: In Vitro Assessment
In a controlled study, various concentrations of the compound were administered to LPS-stimulated HaCaT cells. The results indicated:
- IL-6 mRNA Expression :
- Control: High levels
- Treated (10 μM): Reduced by approximately 70%
This suggests that this compound effectively downregulates inflammatory markers.
Anticancer Activity
The compound also shows promise as an anticancer agent. In vitro studies involving various cancer cell lines demonstrated cytotoxic effects, particularly against lung cancer cells (HCC827 and NCI-H358). The IC50 values were reported as follows:
Table 2: Anticancer Activity
| Cell Line | IC50 (μM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
These results indicate significant potency compared to other tested compounds, suggesting a strong potential for further development as an anticancer therapeutic .
The mechanism by which this compound exerts its effects appears to involve the inhibition of key signaling pathways associated with inflammation and cancer progression. Specifically, it has been shown to inhibit the phosphorylation of STAT3 and NF-κB, both critical mediators in inflammatory signaling pathways .
Safety and Toxicity Profile
Safety assessments indicated that the compound has low hepatotoxicity at therapeutic doses. In vivo studies confirmed that alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels remained within normal ranges following administration, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
